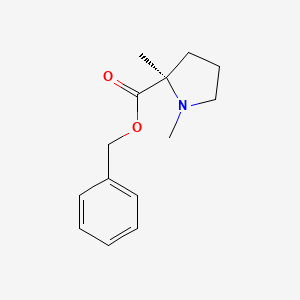

benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate is an organic compound that features a benzyl group attached to a pyrrolidine ring The compound is characterized by its chiral center at the 2-position of the pyrrolidine ring, making it an enantiomerically pure substance

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials such as 2-methylpyrrolidine.

Benzylation: The benzyl group is introduced through a benzylation reaction, often using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Esterification: The carboxylate group is introduced via esterification, typically using benzyl alcohol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Benzyl bromide or chloride with bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Reduced derivatives such as alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Benzyl (2S)-1,2-dimethylpyrrolidine-2-carboxylate: The enantiomer of the compound, differing in the configuration at the chiral center.

Benzyl 1,2-dimethylpyrrolidine-2-carboxylate: Lacks the chiral center, resulting in different stereochemical properties.

Uniqueness

Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This enantiomeric purity is crucial for applications requiring high specificity and selectivity.

Actividad Biológica

Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with two methyl groups at the 1 and 2 positions and a benzyl ester at the carboxylic acid position. Its chemical formula is C13H17N and it has a molecular weight of approximately 201.28 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator, influencing pathways involved in cellular proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 19.3 | |

| MDA-MB-468 (Triple-Negative Breast Cancer) | 6.57 | |

| HeLa (Cervical Cancer) | 15.0 |

These results indicate that the compound has varying degrees of potency across different cancer cell types, with particularly strong activity observed in the MDA-MB-468 cell line.

Case Studies

- Antitumor Activity : A study evaluated the antitumor efficacy of this compound against human solid tumor cell lines. The compound induced apoptosis in MDA-MB-468 cells, suggesting potential as a therapeutic agent for aggressive breast cancers .

- Mechanistic Insights : Another investigation into the mechanism revealed that the compound inhibited specific proteases involved in tumor progression, thereby reducing metastatic potential .

- Comparative Analysis : In comparative studies with established chemotherapeutics like gefitinib, this compound showed superior selectivity against certain cancer types, indicating its potential as a lead compound for drug development .

Toxicological Profile

While evaluating the biological activity, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments suggest that it has a favorable safety margin at therapeutic doses; however, comprehensive toxicological studies are necessary to fully elucidate its safety in vivo.

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and pharmacodynamics. Future research should focus on:

- In Vivo Efficacy : Conducting animal studies to assess therapeutic efficacy and safety.

- Mechanistic Studies : Elucidating detailed mechanisms of action through biochemical assays.

- Formulation Development : Exploring various formulations to enhance bioavailability and target delivery.

Propiedades

IUPAC Name |

benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(9-6-10-15(14)2)13(16)17-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBONTIKDPBMGLX-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.